![molecular formula C13H10F3NO3S B6328609 4-[4-(Trifluoromethylsulfonyl)phenoxy]aniline CAS No. 1184552-07-5](/img/structure/B6328609.png)
4-[4-(Trifluoromethylsulfonyl)phenoxy]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(Trifluoromethylsulfonyl)phenoxy]aniline is an organic compound with the molecular formula C13H10F3NO3S. This compound is characterized by the presence of a trifluoromethylsulfonyl group attached to a phenoxy group, which is further connected to an aniline moiety. The trifluoromethylsulfonyl group is known for its electron-withdrawing properties, which can significantly influence the reactivity and properties of the compound. This compound finds applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Trifluoromethylsulfonyl)phenoxy]aniline typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-nitrophenol with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction yields 4-(4-nitrophenoxy)benzenesulfonyl chloride.
Reduction of the Nitro Group: The nitro group in the intermediate is then reduced to an amine group using a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas. This step results in the formation of 4-(4-aminophenoxy)benzenesulfonyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Trifluoromethylsulfonyl)phenoxy]aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the trifluoromethylsulfonyl group, converting it to a trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often employ bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Quinone derivatives.
Reduction: Trifluoromethyl derivatives.
Substitution: Various substituted phenoxy and aniline derivatives.
Scientific Research Applications
4-[4-(Trifluoromethylsulfonyl)phenoxy]aniline is utilized in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-[4-(Trifluoromethylsulfonyl)phenoxy]aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethylsulfonyl group enhances the compound’s ability to form strong interactions with these targets, leading to inhibition or modulation of their activity. The phenoxy and aniline groups contribute to the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethylsulfonyl)aniline
- 4-(Trifluoromethylsulfonyl)phenol
- 4-(Trifluoromethylsulfonyl)benzenesulfonamide
Uniqueness
4-[4-(Trifluoromethylsulfonyl)phenoxy]aniline is unique due to the combination of the trifluoromethylsulfonyl group with the phenoxy and aniline moieties. This combination imparts distinct electronic and steric properties, making the compound highly versatile in various chemical reactions and applications. The presence of the trifluoromethylsulfonyl group enhances the compound’s stability and reactivity, distinguishing it from other similar compounds .
Properties
IUPAC Name |
4-[4-(trifluoromethylsulfonyl)phenoxy]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO3S/c14-13(15,16)21(18,19)12-7-5-11(6-8-12)20-10-3-1-9(17)2-4-10/h1-8H,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSMOETZQVBDGMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=CC=C(C=C2)S(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
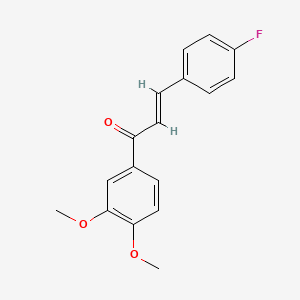
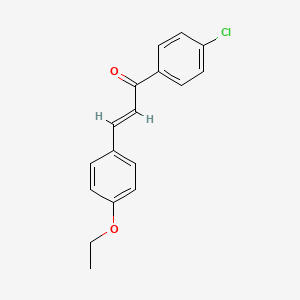
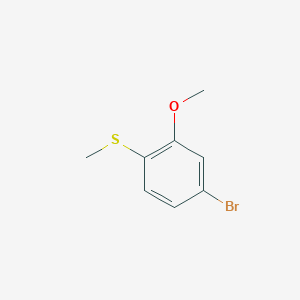
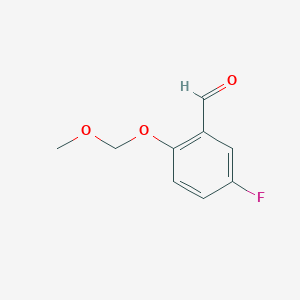
![5-[3,5-bis(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B6328543.png)
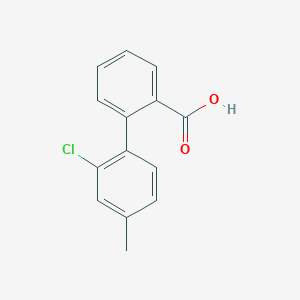
![4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B6328563.png)
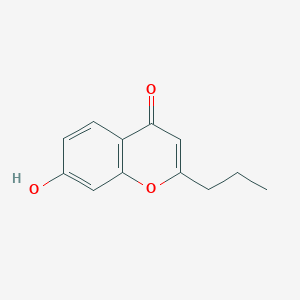

![4-[(Chlorodifluoromethyl)thio]phenyl isocyanate](/img/structure/B6328592.png)




